Derrisisoflavone J
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Derrisisoflavone J undergoes various chemical reactions typical of isoflavonoids. These reactions include:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride are used.
Substitution: This includes nucleophilic substitution reactions where halogenated derivatives are formed.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Derrisisoflavone J has several scientific research applications:
Mechanism of Action
The mechanism of action of Derrisisoflavone J involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Inhibition of oxidative stress and activation of antioxidant enzymes.
Cytotoxic Effects: Induction of apoptosis in cancer cells through the modulation of signaling pathways.
Antimicrobial Activity: Disruption of microbial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Derrisisoflavone J is unique among isoflavonoids due to its hydroxyethylated structure . Similar compounds include:
- Derrisisoflavone H
- Derrisisoflavone K
- 6-Hydroxyisosativan
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C22H22O6 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5,7-dihydroxy-6-(2-hydroxyethyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)3-4-14-9-13(5-6-17(14)24)16-11-28-19-10-18(25)15(7-8-23)21(26)20(19)22(16)27/h3,5-6,9-11,23-26H,4,7-8H2,1-2H3 |
InChI Key |
GZPWOHBMFJTLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CCO)O)O)C |
Origin of Product |
United States |
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